N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
Description
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Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS2.ClH/c23-17(16-7-3-12-24-16)22(10-4-9-21-11-8-19-13-21)18-20-14-5-1-2-6-15(14)25-18;/h1-3,5-8,11-13H,4,9-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJCXBJVVYJKCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC=CS4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological applications.
Chemical Structure and Properties
The compound has the following molecular formula and characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C15H18ClN4OS |
| Molecular Weight | 302.4 g/mol |
| CAS Number | 1216971-10-6 |
The structure features an imidazole ring, a benzo[d]thiazole moiety, and a thiophene-2-carboxamide component, which contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, imidazole derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. In vitro studies indicate that certain imidazole-based compounds exhibit IC50 values in the low micromolar range against various cancer cell lines, such as HeLa and A549 cells . Specifically, compounds with structural similarities to this compound demonstrate promising anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Compounds bearing the benzo[d]thiazole structure are known for their antimicrobial properties. Research indicates that derivatives of benzo[d]thiazole exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria . The presence of the imidazole group may enhance this activity by facilitating interactions with microbial targets.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially attributed to its structural components. The SAR studies suggest that modifications in the imidazole or thiazole moieties can significantly affect potency. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution on Imidazole | Alters anticancer potency |
| Variations in Thiazole | Impacts antimicrobial efficacy |
Case Studies
Several case studies have been conducted to evaluate the pharmacological effects of similar compounds:
- Study on Tubulin Inhibition : A compound structurally related to this compound demonstrated significant inhibition of tubulin polymerization with an IC50 value of 0.4 µM, outperforming standard chemotherapeutics like colchicine .
- Antimicrobial Efficacy : A derivative was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the range of 10–20 µg/mL, indicating potent antibacterial activity .
Q & A
Q. Key Optimization Parameters :
- Temperature Control : Maintain 60–80°C during amide coupling to minimize side reactions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to achieve >95% purity .
Which analytical techniques are essential for characterizing this compound?
Q. Basic Research Focus
Structural Confirmation :
- NMR Spectroscopy : - and -NMR to verify proton environments (e.g., imidazole C-H protons at δ 7.5–8.5 ppm) and carbon backbone .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] for CHClNOS) .
Purity Assessment :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to ensure ≥98% purity .
Q. Advanced Applications :
- X-ray Crystallography : Resolve 3D conformation to study intermolecular interactions (e.g., hydrogen bonding with the hydrochloride counterion) .
How can researchers design initial biological activity screens for this compound?
Q. Basic Research Focus
Target Selection : Prioritize targets based on structural analogs (e.g., benzo[d]thiazole derivatives with reported anticancer or antimicrobial activity) .
In Vitro Assays :
- Anticancer Activity : MTT assays on prostate cancer cell lines (e.g., LNCaP) to assess IC values, referencing androgen receptor (AR) binding affinity .
- Enzyme Inhibition : Screen against kinases or cytochrome P450 isoforms using fluorometric or colorimetric substrates .
Q. Data Interpretation :
- Compare results with structurally similar compounds (e.g., 5-chloro-4-methylbenzo[d]thiazole derivatives) to identify substituent effects on potency .
What strategies resolve contradictory data in biological activity studies?
Q. Advanced Research Focus
Mechanistic Follow-Up :
- Western Blotting : Validate AR pathway modulation (e.g., reduced PSA expression in prostate cancer cells) to confirm target engagement .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to AR or related receptors .
Metabolic Stability Tests :
- Microsomal Incubations : Assess hepatic clearance using human liver microsomes to rule out rapid degradation as a cause of variability .
How can structure-activity relationship (SAR) studies be conducted for derivatives?
Q. Advanced Research Focus
Synthetic Modifications :
- Benzo[d]thiazole Substituents : Introduce halogens (Cl, F) or methyl groups at positions 4/5 to evaluate steric/electronic effects on AR binding .
- Imidazole Replacement : Test pyrrolidine or piperazine analogs to assess hydrogen-bonding requirements .
Computational Modeling :
- Docking Simulations : Use AutoDock Vina to predict binding modes in AR’s ligand-binding domain (LBD) .
Q. Key Findings from Analog Studies :
- 5-Chloro substitution on benzo[d]thiazole enhances AR antagonism (IC = 0.8 µM vs. 2.1 µM for unsubstituted analogs) .
What advanced methods assess compound stability under physiological conditions?
Q. Advanced Research Focus
Forced Degradation Studies :
- Acidic/Base Hydrolysis : Incubate in 0.1N HCl/NaOH at 37°C for 24h; monitor degradation via HPLC .
- Oxidative Stress : Treat with 3% HO to identify susceptible groups (e.g., thiophene oxidation) .
Solid-State Stability :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C for hydrochloride salts) .
How can researchers optimize synthetic yield for scale-up?
Q. Advanced Research Focus
Process Chemistry Adjustments :
- Continuous Flow Reactors : Improve mixing efficiency during amide coupling, reducing reaction time from 12h to 2h .
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to minimize byproducts .
Green Chemistry Approaches :
- Solvent-Free Conditions : Adapt Friedel-Crafts acylation methods (e.g., Eaton’s reagent) to reduce waste .
What advanced spectroscopic techniques resolve ambiguous structural features?
Q. Advanced Research Focus
2D NMR Techniques :
- HSQC/HMBC : Assign quaternary carbons (e.g., thiophene C=O at δ 165 ppm) and confirm connectivity .
Dynamic NMR :
- Study imidazole ring tautomerism in DMSO-d at variable temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
